[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid
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Overview
Description
[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid: is an organoboron compound that features a thiophene ring substituted with a boronic acid group and a methoxyethoxy side chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The methoxyethoxy side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Boranes.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Material Science: It is employed in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and imaging.
Industry:
Mechanism of Action
The mechanism of action of [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other Lewis bases, making it useful in sensing applications . The thiophene ring contributes to the compound’s electronic properties, enhancing its reactivity and stability in various chemical environments.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring instead of a thiophene ring.
Thiophene-2-boronic Acid: Similar to [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid but lacks the methoxyethoxy side chain.
Pinacol Boronic Esters: Boronic acid derivatives with pinacol protecting groups.
Uniqueness:
Structural Complexity: The presence of both a thiophene ring and a methoxyethoxy side chain makes this compound more structurally complex and versatile compared to simpler boronic acids.
Properties
Molecular Formula |
C7H11BO4S |
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Molecular Weight |
202.04 g/mol |
IUPAC Name |
[3-(2-methoxyethoxy)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C7H11BO4S/c1-11-3-4-12-6-2-5-13-7(6)8(9)10/h2,5,9-10H,3-4H2,1H3 |
InChI Key |
GFPCLPLIAWBOJE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)OCCOC)(O)O |
Origin of Product |
United States |
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